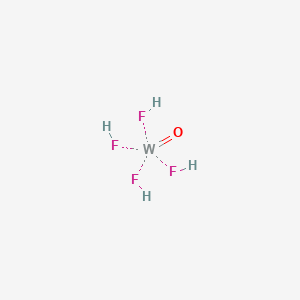
Thebaol Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thebaol Acetate is an organic compound with the molecular formula C18H16O4 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two methoxy groups at positions 3 and 6, and an acetate group at position 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thebaol Acetate typically involves the acetylation of 3,6-dimethoxyphenanthrene. One common method is the reaction of 3,6-dimethoxyphenanthrene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Thebaol Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the acetate group to an alcohol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated phenanthrene derivatives.
Reduction: Alcohols and other reduced phenanthrene derivatives.
Substitution: Various substituted phenanthrene compounds depending on the nucleophile used.
科学的研究の応用
Thebaol Acetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to bioactive natural products.
Industry: It is used in the development of organic materials and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of Thebaol Acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The methoxy groups can also influence the compound’s reactivity and interactions with enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Thebaol Acetate can be compared with other phenanthrene derivatives such as:
3,6-Dimethoxyphenanthrene: Lacks the acetate group, resulting in different reactivity and applications.
4-Acetoxy-3,6-dimethoxyphenanthrene: Similar structure but may have different physical and chemical properties.
O-Acetylthebaol: Another phenanthrene derivative with distinct biological activities.
特性
CAS番号 |
47192-97-2 |
|---|---|
分子式 |
C18H16O4 |
分子量 |
296.3 g/mol |
IUPAC名 |
(3,6-dimethoxyphenanthren-4-yl) acetate |
InChI |
InChI=1S/C18H16O4/c1-11(19)22-18-16(21-3)9-7-13-5-4-12-6-8-14(20-2)10-15(12)17(13)18/h4-10H,1-3H3 |
InChIキー |
RIUJHBDYSWDQNC-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=CC2=C1C3=C(C=C2)C=CC(=C3)OC)OC |
正規SMILES |
CC(=O)OC1=C(C=CC2=C1C3=C(C=C2)C=CC(=C3)OC)OC |
| 47192-97-2 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Bicyclo[2.2.1]hept-2-en-7-one](/img/structure/B1615988.png)
![Hexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2,4,6,9,11,15,17,20(24),21-decaene-8,13-dione](/img/new.no-structure.jpg)




![7-Oxabicyclo[2.2.1]hept-2-ene](/img/structure/B1615998.png)



